molecular formula C10H9NO4 B14293231 2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate CAS No. 113781-22-9

2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate

Cat. No.: B14293231
CAS No.: 113781-22-9
M. Wt: 207.18 g/mol
InChI Key: ARKOUSCOQPFJTF-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate is an organic compound with a unique structure that combines an indene core with a nitrate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate typically involves the nitration of 2-Methyl-1-oxo-2,3-dihydro-1H-indene. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrate group to an amine or other reduced forms.

    Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the nitrate group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate involves its interaction with molecular targets and pathways within biological systems. The nitrate group can participate in redox reactions, influencing cellular processes and signaling pathways. The indene core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound shares the indene core but has a carboxylate group instead of a nitrate group.

    1,3-Dimethylindane: Another indene derivative with different functional groups, providing a basis for comparison in terms of reactivity and applications.

Uniqueness

2-Methyl-1-oxo-2,3-dihydro-1H-inden-2-yl nitrate is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

113781-22-9

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(2-methyl-3-oxo-1H-inden-2-yl) nitrate

InChI

InChI=1S/C10H9NO4/c1-10(15-11(13)14)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3

InChI Key

ARKOUSCOQPFJTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)O[N+](=O)[O-]

Origin of Product

United States

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